

Technical Guide: Sourcing and Bioanalytical Application of Octylonium-d3 Bromide[1][2]

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Compound of Interest

Compound Name: Octylonium-d3 Bromide

Cat. No.: B1160379

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Executive Summary

Octylonium-d3 Bromide (also known as Otilonium-d3 Bromide) is the stable isotope-labeled (SIL) analog of the antispasmodic agent Octylonium Bromide.[1] It serves as the critical Internal Standard (IS) for the quantitative determination of Octylonium in biological matrices via LC-MS/MS.

This guide addresses the procurement landscape, critical quality attributes (CQAs), and the specific bioanalytical challenges associated with this compound—most notably its susceptibility to plasma esterase hydrolysis, which dictates strict sample handling protocols.[2]

Part 1: The Role of Octylonium-d3 in Bioanalysis[1]

In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, Octylonium Bromide presents unique challenges due to its quaternary ammonium structure (permanent positive charge) and metabolic instability.

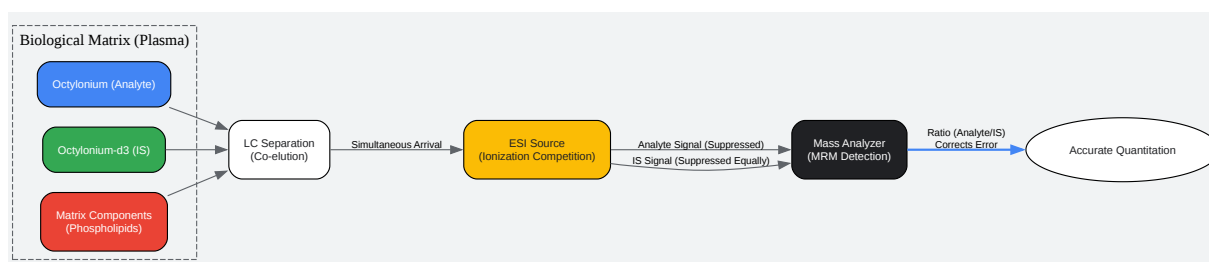
Why Deuterated (d3)?

The d3-analog typically incorporates three deuterium atoms on the N-methyl group of the quaternary nitrogen. This modification provides:

- Co-elution: The d3 analog elutes at the same retention time as the analyte, experiencing the exact same matrix effects (ion suppression/enhancement) at the electrospray ionization (ESI) source.
- Mass Resolution: The +3 Da mass shift allows for interference-free detection in Multiple Reaction Monitoring (MRM) mode.
- Compensation: It corrects for variations in extraction efficiency and injection volume.

Mechanism of Action (Internal Standard)

The following diagram illustrates how the SIL-IS corrects for matrix effects during the ionization process.



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Figure 1: Mechanism of Matrix Effect Compensation by **Octylonium-d3 Bromide** in LC-MS/MS.

Part 2: Commercial Supplier Landscape

The supply chain for deuterated standards is specialized. Unlike commodity chemicals, Octylonium-d3 is typically synthesized on-demand or stocked in small quantities (1mg – 10mg) by isotope specialists.

Primary Suppliers & Specifications

Supplier	Product Code	Chemical Name / Description	Pack Sizes	Notes
Toronto Research Chemicals (TRC)	TRC-O293250	Octylonium-d3 Bromide	1mg, 10mg	High reliability; typically >99% isotopic purity.
Santa Cruz Biotechnology	sc-219416	Octylonium-d3 Bromide	1mg, 5mg	Often re-sells from primary synthesizers; good for quick academic procurement.
Clearsynth	CS-O-08983	Otilonium-d3 Bromide	Custom	Specialist in deuterated compounds; excellent for bulk custom orders.
Simson Pharma	O460012	Octylonium D3 Bromide	Custom	India-based; cost-effective for larger validation batches.

Critical Quality Attributes (CQAs) for Selection

When ordering, you must verify the following on the Certificate of Analysis (CoA):

- Isotopic Purity: Must be $\geq 99.0\%$.
 - Why: If the standard contains significant unlabeled Octylonium (d0), it will contribute to the analyte signal, causing false positives or overestimation of drug concentration (the "cross-

talk" effect).

- Chemical Purity: $\geq 98\%$.
- Counter-ion: Ensure it is the Bromide salt.
 - Note: Some custom synthesis labs may provide the Chloride salt. While the MS detects the cation (), using a different salt affects the molecular weight used for weighing stock solutions.
- Position of Label: Preferably on the N-methyl group (). This position is metabolically stable relative to the ester linkage.

Part 3: Technical Protocol & Validated Workflow

WARNING: Stability Hazard Octylonium Bromide is an ester. It is highly susceptible to hydrolysis by plasma esterases (e.g., butyrylcholinesterase) and spontaneous hydrolysis at high pH.

- Failure Mode: If plasma is not stabilized immediately upon collection, Octylonium degrades into N-desethyl-octylonium or octyloxybenzoic acid. The d3-IS will correct for extraction loss but cannot correct for degradation that occurs before the IS is added.

Validated LC-MS/MS Methodology

1. Sample Collection & Stabilization (Critical Step)[2]

- Anticoagulant:

EDTA.
- Stabilizer: Potassium Fluoride (KF) or Acidification.
 - Protocol: Add 20 μL of 1M Potassium Fluoride (KF) per 1 mL of blood immediately upon collection to inhibit esterases.[2] Alternatively, acidify plasma to pH 4 using dilute Formic Acid.
- Storage: -80°C .

2. Stock Solution Preparation

- Solvent: Methanol (MeOH).
- Storage: -20°C.
- Note: Do not store in alkaline buffers.

3. Extraction Protocol (Liquid-Liquid Extraction - LLE)

LLE is preferred over Protein Precipitation (PPT) to remove phospholipids and stabilize the ester during processing.

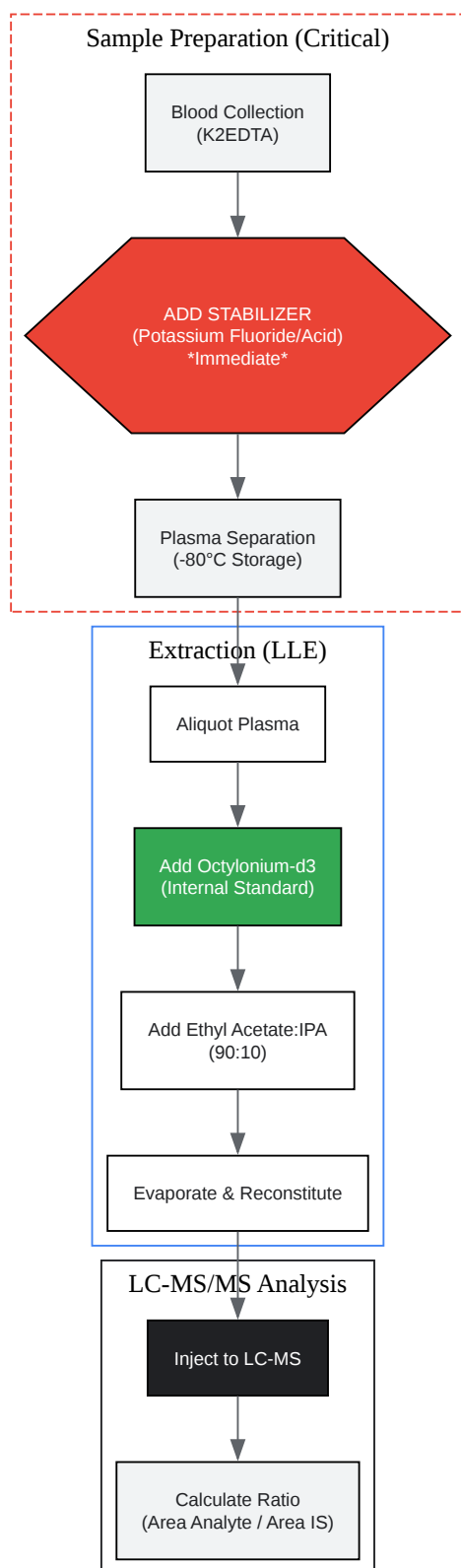
- Aliquot: 200 µL stabilized plasma.
- IS Addition: Add 20 µL of **Octylonium-d3 Bromide** working solution (e.g., 50 ng/mL in MeOH). Vortex.
- Buffer: Add 100 µL Ammonium Acetate (pH 4.5) to ensure consistent pH.
- Extraction: Add 1.5 mL Ethyl Acetate/Isopropanol (90:10 v/v).
 - Reasoning: The isopropanol helps extract the polar quaternary ammonium salt into the organic phase.
- Agitate: Shake for 10 min; Centrifuge at 4000 rpm for 5 min.
- Dry: Evaporate supernatant under nitrogen at 40°C.
- Reconstitute: 200 µL Mobile Phase (see below).

4. LC-MS/MS Parameters

- Column: C18 Reverse Phase (e.g., Waters XBridge C18 or Phenomenex Kinetex), 3.5 µm, 2.1 x 50 mm.
- Mobile Phase:
 - A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

- B: Acetonitrile (ACN).
- Note: Acidic pH is required to maintain peak shape and stability.
- Ionization: ESI Positive ().
- MRM Transitions:
 - Analyte (Octylonium):
(Quantifier),
(Qualifier).
 - IS (Octylonium-d3):
(Quantifier).
 - Note: Transitions track the cation mass. The d3 shift (+3) is retained in the fragment if the label is on the quaternary amine group.

Experimental Workflow Diagram



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Figure 2: Validated Extraction and Analysis Workflow for Octylonium Bromide.

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